3-Bromo-7-(trifluoromethyl)quinolin-4-amine hydrochloride
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Overview
Description
3-Bromo-7-(trifluoromethyl)quinolin-4-amine hydrochloride is a chemical compound with the molecular formula C10H6BrF3N2·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-(trifluoromethyl)quinolin-4-amine hydrochloride typically involves multi-step organic reactions. One common method includes the bromination of 7-(trifluoromethyl)quinolin-4-amine, followed by the formation of the hydrochloride salt. The reaction conditions often involve the use of bromine or bromine-containing reagents under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-(trifluoromethyl)quinolin-4-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-7-(trifluoromethyl)quinolin-4-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly kinase inhibitors and other bioactive molecules.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 3-Bromo-7-(trifluoromethyl)quinolin-4-amine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: Similar structure but with a difluoromethyl group instead of trifluoromethyl.
3-(Trifluoromethyl)quinolin-4-amine: Lacks the bromine substituent, affecting its reactivity and applications.
Uniqueness
3-Bromo-7-(trifluoromethyl)quinolin-4-amine hydrochloride is unique due to the presence of both bromine and trifluoromethyl groups. These substituents confer distinct electronic and steric properties, enhancing its utility in various chemical reactions and applications .
Properties
Molecular Formula |
C10H7BrClF3N2 |
---|---|
Molecular Weight |
327.53 g/mol |
IUPAC Name |
3-bromo-7-(trifluoromethyl)quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C10H6BrF3N2.ClH/c11-7-4-16-8-3-5(10(12,13)14)1-2-6(8)9(7)15;/h1-4H,(H2,15,16);1H |
InChI Key |
GVDHPSIODYDSDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Br)N.Cl |
Origin of Product |
United States |
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